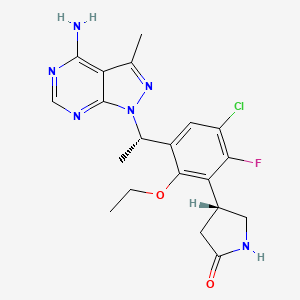

(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

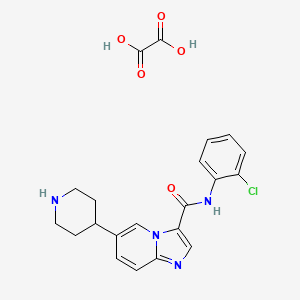

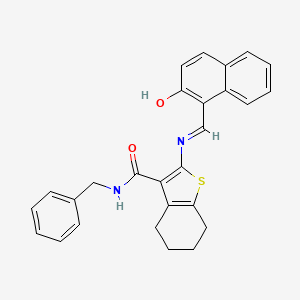

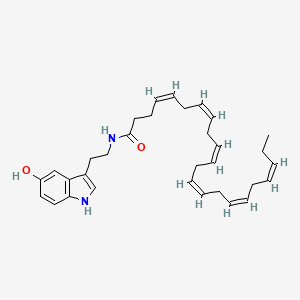

“(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is also known as ML252 . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of similar derivatives often starts with the natural amino acid S-proline . For instance, (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final .Molecular Structure Analysis

The molecular structure of “(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Neurological Research

ML252 is a potent and selective inhibitor of Kv7.2 voltage-gated potassium channels , with an IC50 value of 70 nM . It’s over 40-fold more selective for Kv7.2 over Kv7.1 channels. This specificity makes ML252 a valuable tool in neurological research, particularly in the study of neuronal excitability and its regulation. It can help in understanding the physiological roles of Kv7 channels and their implications in neurological disorders such as epilepsy.

Pharmacological Studies

Due to its brain penetrance and selectivity, ML252 serves as a critical molecule in pharmacological studies aimed at developing antiseizure medications . It can be used to validate the mechanism of action of new drugs targeting Kv7 channels and to study the competitive interactions between different types of Kv7 channel activators and inhibitors.

Drug Discovery and Development

ML252’s role in modulating channel function provides insights into the mechanistic actions of Kv7 channels. This information is crucial for drug discovery efforts, as it helps in identifying small molecules that can either activate or inhibit these channels with therapeutic benefits .

Neurophysiological Mechanism Elucidation

Research has shown that ML252 binds to a specific tryptophan residue in the pore of Kv7.2 and Kv7.3 channels, which is also required for sensitivity to certain activators . This finding is significant for neurophysiological studies, as it helps in elucidating the mechanisms through which these channels affect neuronal activity and excitability.

In Vivo Studies Using Model Organisms

ML252 has been used in in vivo studies using transgenic zebrafish larvae to measure neural activity. These studies have demonstrated that inhibition of Kv7 channels by ML252 increases neuronal excitability, providing a live model to observe the effects of Kv7 modulation .

Comparative Pharmacology

The compound’s selectivity profile allows for comparative pharmacology studies. ML252 displays selectivity for Kv7.2 over a panel of more than 68 GPCRs, ion channels, and transporters, and inhibits the melatonin MT1 receptor by 60% at 10 μM . This makes it an excellent reference compound for comparative studies across different receptor types and channels.

Future Directions

The future directions for research on “(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by understanding how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Mechanism of Action

Target of Action

The primary target of ML252 is the Kv7.2 voltage-gated potassium channels . These channels are critical regulators of neuronal excitability and are candidate targets for the development of antiseizure medications .

Mode of Action

ML252 acts as a potent and selective inhibitor of Kv7.2 channels . It binds to a specific tryptophan residue in the pore of the Kv7.2 and Kv7.3 channels, which is also required for sensitivity to certain activators . This binding inhibits the function of the channels, modulating their role in neuronal excitability .

Biochemical Pathways

The inhibition of Kv7.2 channels by ML252 affects the neuronal excitability, which is regulated by these channels

Pharmacokinetics

It is known that ml252 is brain penetrant , suggesting it can cross the blood-brain barrier. This is crucial for its role in modulating neuronal excitability.

Result of Action

The inhibition of Kv7.2 channels by ML252 increases neuronal excitability . This can have various effects at the molecular and cellular level, depending on the specific neuronal pathways involved.

properties

IUPAC Name |

(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O.ClH/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22;/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23);1H/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYCQOZNTLUEDX-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism of action of ML252 and how does it impact neuronal excitability?

A: ML252 functions as a pore-targeted inhibitor of Kv7.2/Kv7.3 voltage-gated potassium channels. [] These channels are crucial for regulating neuronal excitability. By binding to a specific tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3) within the channel pore, ML252 prevents the flow of potassium ions, leading to increased neuronal excitability. [] This interaction site within the pore overlaps with the binding site of certain Kv7 activators, like ML213, leading to competitive interactions between these compounds. []

Q2: How does the structure of ML252 influence its activity as a Kv7.2 channel modulator?

A: Interestingly, minor structural modifications to ML252 can drastically alter its activity profile on Kv7.2 channels. Replacing the ethyl group of ML252 with a hydrogen atom converts the compound from a potent antagonist (inhibitor) to an agonist (activator). [] This highlights the critical role of even subtle structural features in determining the compound's interaction with the channel and its subsequent functional effects. This sensitivity to structural changes underscores the importance of structure-activity relationship (SAR) studies in understanding and optimizing the pharmacological properties of ML252 and related compounds. []

Q3: What experimental evidence supports the in vivo activity of ML252 on neuronal activity?

A: Studies utilizing transgenic zebrafish larvae expressing a genetically encoded calcium indicator (CaMPARI) provide compelling evidence for ML252's in vivo activity. [] These studies demonstrated that ML252 effectively increases neuronal activity in living organisms, consistent with its inhibitory effects on Kv7 channels observed in vitro. [] Moreover, the in vivo experiments further validated the competitive interaction between ML252 and the pore-targeted Kv7 activator ML213, as co-administration of ML213 effectively suppressed the ML252-induced increase in neuronal activity. [] This highlights the potential of utilizing ML252 as a tool to study Kv7 channel function in vivo and screen for novel compounds targeting these channels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)

![2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B560387.png)

![2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine](/img/structure/B560392.png)

![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)

![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B560396.png)

![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)

![4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B560400.png)

![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)